Enhanced Gram-Negative Antibacterial Potency: 2- to 8-Fold Greater Activity than Cephalexin
Cefaclor demonstrates superior in vitro antibacterial activity against clinically relevant Gram-negative pathogens compared to cephalexin. A comprehensive study evaluating 675 clinical isolates by agar dilution method demonstrated that cefaclor was 2 to 8 times more active than cephalexin against a majority of tested Enterobacteriaceae strains, with the majority of E. coli, Klebsiella spp., and Proteus mirabilis isolates inhibited at concentrations of 3.13 μg/mL or less [1]. This quantitative potency differential is consistently observed across multiple independent studies and pathogen panels.
| Evidence Dimension | Antibacterial potency against clinical isolates |
|---|---|
| Target Compound Data | Cefaclor: Majority of Enterobacteriaceae strains inhibited at ≤3.13 μg/mL; 2- to 8-fold greater activity than cephalexin |
| Comparator Or Baseline | Cephalexin: Reference baseline comparator |
| Quantified Difference | 2- to 8-fold increased activity for cefaclor; 2- to 4-fold lower MIC values |
| Conditions | Agar dilution method; 675 clinical isolates including E. coli, Klebsiella spp., P. mirabilis, and H. influenzae |
Why This Matters
The 2- to 8-fold potency advantage against Gram-negative pathogens translates to clinically achievable inhibitory concentrations at standard dosing regimens, enabling effective treatment of infections where cephalexin would require higher or impractical doses.
- [1] Nishida M, Matsubara T, Murakawa T, Mine Y, Yokota Y, Kuwahara S, et al. IN VITRO ANTIBACTERIAL ACTIVITY OF CEFACLOR. Chemotherapy. 1979;27(Supplement7):71-97. View Source
